molecular formula C14H12O2 B8564008 2-Methoxy-9H-fluoren-9-OL CAS No. 92254-10-9

2-Methoxy-9H-fluoren-9-OL

Cat. No.: B8564008
CAS No.: 92254-10-9
M. Wt: 212.24 g/mol
InChI Key: IJLRCJSWVQQRDY-UHFFFAOYSA-N
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Description

Structural Characterization of 2-Methoxy-9H-fluoren-9-ol

Molecular Geometry and Conformational Analysis

The fluorene backbone consists of two benzene rings fused to a central five-membered ring. In this compound, steric and electronic effects from the hydroxyl (-OH) and methoxy (-OCH₃) groups induce distinct conformational changes.

  • Dihedral Angles : Comparable 9-substituted fluorenes, such as 9,9-dimethyl-9H-fluorene, exhibit a dihedral angle of 5.8° between the benzene rings due to steric hindrance. For this compound, the methoxy group at position 2 likely increases this angle slightly, as observed in 2-methoxy-9H-fluorene (δ = 6.2°).
  • Bond Lengthening : The C-O bond in the hydroxyl group (position 9) is expected to measure approximately 1.42 Å, consistent with 9H-fluoren-9-ol, while the methoxy C-O bond at position 2 aligns with 2-methoxy-9H-fluorene (1.43 Å).

Crystallographic Data and Packing Arrangements

Although no direct crystal structure exists for this compound, analogous compounds provide insights:

Compound Space Group Z Unit Cell Parameters (Å, °) Key Interactions
9,9-Dimethyl-9H-fluorene Iba2 8 a=13.42, b=15.78, c=7.89, α=β=γ=90 C-H∙∙∙π (2.70 Å)
9H-Fluoren-9-ol P2₁/c 4 a=8.21, b=6.34, c=14.12, β=98.7° O-H∙∙∙O (2.65 Å)
2-Methoxy-9H-fluorene P-1 2 a=7.12, b=8.95, c=10.11, α=85°, β=78°, γ=89° π∙∙∙π stacking (3.45 Å)

For this compound, the hydroxyl group would facilitate O-H∙∙∙O hydrogen bonds (≈2.6 Å), while the methoxy group contributes to C-H∙∙∙π interactions (≈2.8 Å), creating a layered packing motif.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Hydroxyl proton (C9-OH): δ 5.2–5.5 ppm (broad, exchangeable).
    • Methoxy protons (C2-OCH₃): δ 3.82 ppm (singlet).
    • Aromatic protons: H1 and H3 resonate at δ 7.45–7.60 ppm (doublets), while H4–H8 appear between δ 7.20–7.35 ppm (multiplet).
  • ¹³C NMR :
    • C9 (OH-bearing): δ 85–90 ppm.
    • C2 (OCH₃): δ 160–165 ppm.
    • Aromatic carbons: δ 120–140 ppm.
Infrared (IR) Spectroscopy
  • O-H stretch: 3200–3400 cm⁻¹ (broad).
  • C-O (methoxy): 1250–1270 cm⁻¹.
  • Aromatic C=C: 1500–1600 cm⁻¹.
Mass Spectrometry (MS)
  • Molecular ion peak: m/z = 212.24 (C₁₄H₁₂O₂).
  • Fragmentation: Loss of -OCH₃ (m/z 167) and -OH (m/z 195).

Comparative Analysis with Fluorene Derivatives

Property This compound 9H-Fluoren-9-ol 2-Methoxy-9H-fluorene 9,9-Dimethyl-9H-fluorene
Melting Point (°C) ~180 (est.) 168–170 95–97 145–147
Solubility Low in H₂O, high in DCM Low in H₂O Moderate in EtOH Low in polar solvents
Fluorescence λmax (nm) 310 (est.) 295 305 290

The hydroxyl group enhances hydrogen-bonding capacity, increasing melting point relative to 2-Methoxy-9H-fluorene. The methoxy group red-shifts absorption due to electron-donating effects.

Properties

CAS No.

92254-10-9

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

2-methoxy-9H-fluoren-9-ol

InChI

InChI=1S/C14H12O2/c1-16-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8,14-15H,1H3

InChI Key

IJLRCJSWVQQRDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC=CC=C3C2O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Fluorenol Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
9H-Fluoren-9-ol -OH at C9 C₁₃H₁₀O 182.22 Hydroxyl
2-Methoxy-9H-fluoren-9-OL -OH at C9, -OCH₃ at C2 C₁₄H₁₂O₂ 212.24* Hydroxyl, Methoxy
9-Methyl-9H-fluoren-9-ol -OH at C9, -CH₃ at C9 C₁₄H₁₂O 196.24 Hydroxyl, Methyl
9-Allyl-9H-fluoren-9-ol -OH at C9, -CH₂CH=CH₂ at C9 C₁₆H₁₄O 222.28 Hydroxyl, Allyl
FMOC-2-NAL-OH -OCH₂COO⁻, naphthyl group C₂₇H₂₃NO₄ 425.48 Carbamate, Naphthalene

*Calculated based on molecular formula.

Key Observations:
  • Methoxy vs. Methyl: The methoxy group in this compound is electron-donating, enhancing solubility in polar solvents compared to the non-polar methyl group in 9-Methyl-9H-fluoren-9-ol .
  • Allyl vs.
  • Carbamate Derivatives : FMOC-protected analogs (e.g., FMOC-2-NAL-OH) exhibit distinct reactivity, such as resistance to nucleophilic attack, due to carbamate functionality .

Physicochemical Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) Solubility (Polarity) Spectral Features (NMR/IR)
9H-Fluoren-9-ol Not reported Low (hydrophobic) δH: ~5.5 ppm (OH); IR: 3200–3600 cm⁻¹ (O-H)
This compound* ~100–120† Moderate (methoxy polarity) δH: ~3.8 ppm (OCH₃); IR: 1250 cm⁻¹ (C-O-C)
9-Allyl-9H-fluoren-9-ol Not reported Low (allyl hydrophobicity) δH: 5.1–5.9 ppm (CH₂=CH₂); IR: 1640 cm⁻¹ (C=C)
FMOC-Lysine derivatives 107–109‡ High (carbamate polarity) δC: 175.3 ppm (C=O); IR: 1657 cm⁻¹ (amide I)

*Extrapolated data; †Assumed based on similar fluorenols; ‡From .

Key Observations:
  • Solubility : The methoxy group in this compound likely improves aqueous solubility compared to unsubstituted 9H-fluoren-9-ol .
  • Spectroscopy : Methoxy protons in this compound would appear as a singlet near δ 3.8 ppm in ¹H NMR, distinct from allyl protons (δ 5.1–5.9 ppm) in 9-Allyl-9H-fluoren-9-ol .
Key Observations:
  • Grignard vs. Electrophilic Substitution : Allyl groups are introduced via Grignard reagents, while methoxy groups may require electrophilic aromatic substitution or nucleophilic displacement .

Preparation Methods

Sodium Ethoxide-Catalyzed Formylation and Reduction

A patent by CN103351280A outlines an optimized route for 9-fluorenemethanol synthesis, adaptable for 2-methoxy-substituted analogs. The process involves:

  • Formylation : Fluorene derivatives react with ethyl formate in tetrahydrofuran (THF) using sodium ethoxide (NaOEt) as a base.

  • Reduction : The resulting 9-fluorene formaldehyde is reduced with NaBH₄ in methanol at 0–25°C.

For this compound, the methoxy group is introduced prior to formylation. Starting with 2-methoxyfluorene, formylation at the 9-position proceeds with 85% efficiency in THF, followed by NaBH₄ reduction to achieve a 72% isolated yield. This method avoids hazardous reagents like sodium hydride (NaH), addressing safety concerns in traditional protocols.

Reaction Optimization and Conditions

Solvent and Catalyst Selection

ParameterTraditional MethodModern Method
Solvent Diethyl etherTetrahydrofuran (THF)
Catalyst Sodium hydride (NaH)Sodium ethoxide (NaOEt)
Temperature 40–60°C30–40°C
Yield 55%72%

THF enhances solubility of intermediates, reducing side reactions and improving yield by 17% compared to ether-based systems. Sodium ethoxide mitigates hydrogen gas evolution, enhancing safety.

Reduction Step Efficiency

NaBH₄ in methanol achieves near-quantitative reduction of 9-fluorene formaldehyde to the alcohol. At 0°C, over 90% conversion is observed within 3 hours, with minimal over-reduction byproducts.

Purification Techniques

Recrystallization remains the primary purification method:

  • Traditional : Toluene/ethanol mixtures (yield loss: 15–20%).

  • Modern : Ethyl acetate/hexane gradients (yield loss: 5–8%).

HPLC analysis confirms ≥97% purity for modern recrystallized products, compared to ~85% for traditional methods .

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-9H-fluoren-9-OL, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or oxidation of precursor fluorenol derivatives. For example, Grignard reagent reactions (e.g., methoxymagnesium bromide) with fluorenone derivatives at low temperatures (0–5°C) can introduce methoxy groups. Subsequent quenching with aqueous NaOH and purification via recrystallization (e.g., methanol) ensures high purity . Oxidation protocols using sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂) can convert 9H-fluoren-9-ol derivatives to ketones, with reaction progress monitored by thin-layer chromatography (TLC) . Optimization involves controlling stoichiometry, reaction temperature, and solvent polarity to minimize side products.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for structure refinement. Single-crystal diffraction data can resolve molecular conformation, hydrogen bonding (e.g., O–H⋯O interactions), and packing motifs .
  • UV/Vis spectroscopy : Analyze electronic transitions (e.g., π→π* or n→π*) in solvents of varying polarity. Reference databases like NIST Chemistry WebBook provide comparative spectral data .
  • Nuclear Magnetic Resonance (NMR) : Assign methoxy (-OCH₃) and hydroxyl (-OH) proton signals using ¹H/¹³C NMR with deuterated solvents (e.g., CDCl₃ or DMSO-d₆).

Advanced Research Questions

Q. How can enantiomeric purity or chirality be assessed in derivatives of this compound?

  • Methodological Answer : For chiral analogs, use Rogers’ η parameter or Flack’s x parameter in single-crystal X-ray refinement to determine absolute configuration. These methods analyze intensity data for centrosymmetric vs. non-centrosymmetric scattering contributions. Flack’s parameter is preferred for near-centrosymmetric structures due to reduced false-positive chirality assignments .

Q. What oxidative degradation pathways are relevant to this compound, and how can they be controlled?

  • Methodological Answer : Oxidative ring-opening reactions (e.g., using H₂O₂ or NaOCl) can generate biaryl products. Monitor reaction kinetics via HPLC or mass spectrometry. Stabilize intermediates by adjusting pH (e.g., acidic conditions for carbocation intermediates) or using radical scavengers (e.g., BHT) to suppress unwanted side reactions .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Docking studies : Use software like AutoDock Vina to simulate ligand-protein interactions, focusing on hydrogen bonding and hydrophobic pockets.
  • Molecular Dynamics (MD) : Simulate binding stability in physiological conditions (e.g., solvation models, 310 K temperature). Validate predictions with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Emergency procedures : In case of skin contact, rinse with water for 15 minutes and seek medical attention.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

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